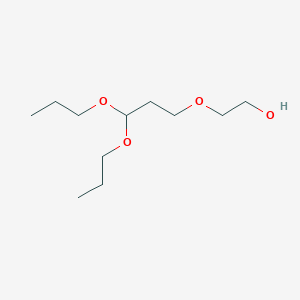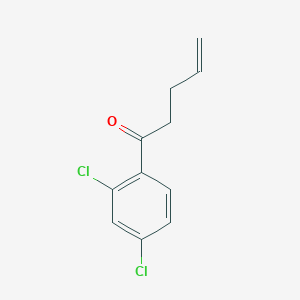![molecular formula C14H19NO3S2 B14383501 L-Cysteine, N-[2-(mercaptomethyl)-1-oxo-3-phenylpropyl]-S-methyl- CAS No. 88389-36-0](/img/structure/B14383501.png)
L-Cysteine, N-[2-(mercaptomethyl)-1-oxo-3-phenylpropyl]-S-methyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
L-Cysteine, N-[2-(mercaptomethyl)-1-oxo-3-phenylpropyl]-S-methyl- is a complex organic compound that belongs to the family of amino acids This compound is characterized by the presence of a thiol group, which imparts unique chemical properties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of L-Cysteine, N-[2-(mercaptomethyl)-1-oxo-3-phenylpropyl]-S-methyl- typically involves the condensation of aminothiols with mercapto-carbonyl compounds. One common method is the reaction of L-cysteine with a mercapto-carbonyl compound under controlled conditions. The reaction is usually carried out in a methanol solvent at room temperature, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, ensuring that the compound meets the required standards for various applications.
化学反应分析
Types of Reactions
L-Cysteine, N-[2-(mercaptomethyl)-1-oxo-3-phenylpropyl]-S-methyl- undergoes several types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The compound can be reduced to break disulfide bonds.
Substitution: The thiol group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like dithiothreitol for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under mild conditions to preserve the integrity of the compound .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiol group results in the formation of disulfides, while reduction leads to the cleavage of disulfide bonds, regenerating the thiol group.
科学研究应用
L-Cysteine, N-[2-(mercaptomethyl)-1-oxo-3-phenylpropyl]-S-methyl- has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its role in cellular processes, particularly in redox reactions and protein synthesis.
Medicine: It has potential therapeutic applications, including as an antioxidant and in the treatment of certain diseases.
Industry: The compound is used in the production of pharmaceuticals, cosmetics, and food additives
作用机制
The mechanism of action of L-Cysteine, N-[2-(mercaptomethyl)-1-oxo-3-phenylpropyl]-S-methyl- involves its thiol group, which can interact with various molecular targets. The thiol group can form disulfide bonds with other thiol-containing molecules, affecting protein structure and function. Additionally, the compound can act as an antioxidant by neutralizing reactive oxygen species, thereby protecting cells from oxidative damage .
相似化合物的比较
Similar Compounds
L-Cysteine: A simpler amino acid with a thiol group, used in similar applications.
Cysteamine: Another thiol-containing compound with similar chemical properties.
Dithiothreitol: A reducing agent used to break disulfide bonds in proteins.
Uniqueness
L-Cysteine, N-[2-(mercaptomethyl)-1-oxo-3-phenylpropyl]-S-methyl- is unique due to its specific structure, which imparts distinct chemical properties and reactivity. Its ability to form stable disulfide bonds and act as an antioxidant makes it valuable in various scientific and industrial applications .
属性
CAS 编号 |
88389-36-0 |
|---|---|
分子式 |
C14H19NO3S2 |
分子量 |
313.4 g/mol |
IUPAC 名称 |
(2R)-2-[(2-benzyl-3-sulfanylpropanoyl)amino]-3-methylsulfanylpropanoic acid |
InChI |
InChI=1S/C14H19NO3S2/c1-20-9-12(14(17)18)15-13(16)11(8-19)7-10-5-3-2-4-6-10/h2-6,11-12,19H,7-9H2,1H3,(H,15,16)(H,17,18)/t11?,12-/m0/s1 |
InChI 键 |
FZRGABJCSDRJBM-KIYNQFGBSA-N |
手性 SMILES |
CSC[C@@H](C(=O)O)NC(=O)C(CC1=CC=CC=C1)CS |
规范 SMILES |
CSCC(C(=O)O)NC(=O)C(CC1=CC=CC=C1)CS |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


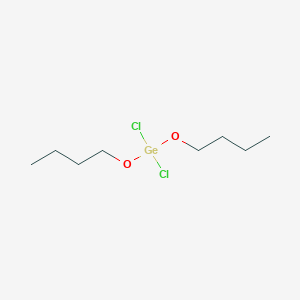
![5-Ethyl-6-[4-(1H-imidazol-1-yl)phenyl]-4,5-dihydropyridazin-3(2H)-one](/img/structure/B14383435.png)
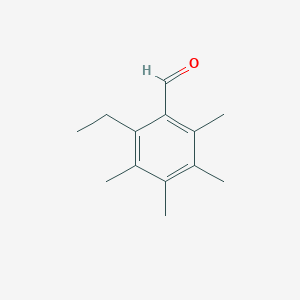
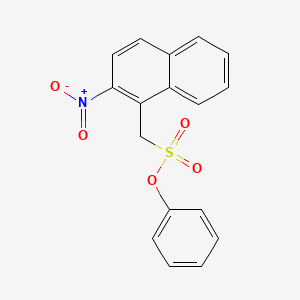


![4-[(1-Aminoethyl)amino]phenol](/img/structure/B14383446.png)
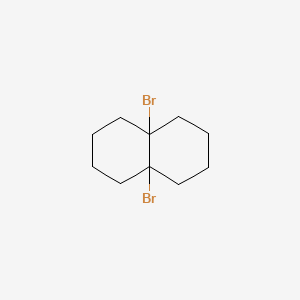
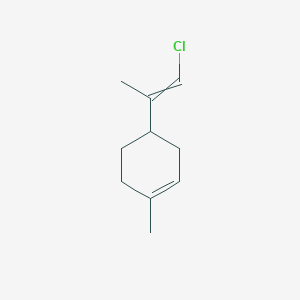

![6-(1-Chloro-2,2,2-trimethoxyethylidene)bicyclo[3.1.0]hexane](/img/structure/B14383469.png)
![1,1-Diphenyl-2-[1-(piperidin-1-yl)ethyl]butane-1,4-diol](/img/structure/B14383492.png)
